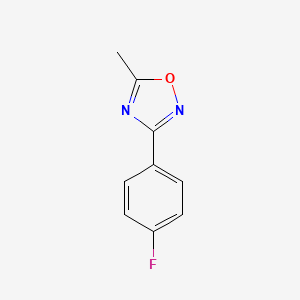

3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6-11-9(12-13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNKMOCSLKMDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682049 | |

| Record name | 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196301-98-1 | |

| Record name | 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis and characterization of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

Executive Summary

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility as a pharmacophore and its role as a metabolically stable bioisostere for ester and amide groups.[1][2][3] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a specific, valuable derivative: 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole. We will explore a robust and widely adopted synthetic strategy, delve into the underlying reaction mechanism, and present a full suite of analytical techniques required for unambiguous structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven protocols for the preparation and validation of this important heterocyclic compound.

The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered 1,2,4-oxadiazole ring is a recurring motif in a multitude of biologically active molecules.[4] Its significance stems from a combination of favorable physicochemical properties:

-

Bioisosterism: The scaffold is frequently employed as a replacement for metabolically labile ester and amide functionalities. This substitution can enhance a drug candidate's pharmacokinetic profile by improving metabolic stability and oral bioavailability.[2][3]

-

Chemical Stability: The aromatic nature of the oxadiazole ring imparts significant chemical stability, a desirable trait for drug molecules.[1]

-

Hydrogen Bonding Capacity: The presence of two nitrogen atoms allows the ring to act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.[5]

-

Diverse Biological Activities: Compounds incorporating the 1,2,4-oxadiazole core have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities.[1][3]

The target molecule, 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, combines this privileged scaffold with a fluorophenyl group—a common substituent in medicinal chemistry for modulating electronic properties and metabolic stability—and a simple methyl group, making it a valuable building block for more complex drug candidates.

Synthetic Strategy: A Logic-Driven Approach

The most reliable and common method for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclocondensation of an amidoxime with an acylating agent.[5][6] This strategy is efficient and highly modular, allowing for diverse substitutions at the C3 and C5 positions.

Retrosynthetic Analysis:

Our retrosynthetic disconnection of the target molecule reveals two key starting materials: 4-fluorobenzamidoxime and an acetylating agent (e.g., acetic anhydride). The 4-fluorophenyl group at the C3 position originates from the amidoxime, while the methyl group at the C5 position is derived from the acylating agent.

Caption: Retrosynthetic pathway for the target oxadiazole.

This approach is favored due to the ready availability of the starting materials and the straightforward nature of the reaction, which typically proceeds in high yield.

Experimental Protocol: Synthesis Workflow

This protocol details a standard laboratory procedure for the synthesis of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole.

Objective: To synthesize the target compound via the acylation and subsequent cyclization of 4-fluorobenzamidoxime.

Materials:

-

4-Fluorobenzamidoxime

-

Acetic Anhydride

-

Pyridine (or another suitable base)

-

Toluene (or another suitable high-boiling solvent)

-

Ethyl Acetate

-

Hexane

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzamidoxime (1.0 eq) in a minimal amount of pyridine.

-

Acylation: To this solution, add acetic anhydride (1.1 eq) dropwise at room temperature. A mild exotherm may be observed. Stir the mixture for 1-2 hours at room temperature to form the O-acyl amidoxime intermediate. The formation of this intermediate is crucial as it sets the stage for the subsequent cyclization.

-

Cyclization: Add toluene to the reaction mixture and heat to reflux (approx. 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material and intermediate are fully consumed (typically 4-8 hours). The high temperature provides the necessary energy to overcome the activation barrier for the intramolecular cyclodehydration.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution (to remove excess acetic acid and pyridine), and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

Caption: Key mechanistic steps in the formation of the 1,2,4-oxadiazole ring.

Comprehensive Characterization

Unambiguous identification and purity confirmation are achieved through a combination of spectroscopic and physical methods.

Spectroscopic & Spectrometric Analysis

The following data are predicted for the successful validation of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole (Molecular Formula: C₉H₇FN₂O, Molecular Weight: 178.17 g/mol ).

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~8.1-8.2 (m, 2H), δ ~7.2-7.3 (m, 2H), δ ~2.6 (s, 3H) | Aromatic protons ortho to the C-F bond will appear as a multiplet downfield. Aromatic protons ortho to the oxadiazole ring will appear as a multiplet upfield. The C5-methyl group will be a sharp singlet. |

| ¹³C NMR | δ ~175-178 (C5), δ ~166-168 (C3), δ ~163-166 (d, ¹JCF, C-F), δ ~129-131 (d, ³JCF), δ ~122-125 (ipso-C), δ ~115-117 (d, ²JCF), δ ~11-13 (CH₃) | The two carbons of the oxadiazole ring (C3 and C5) are highly deshielded. [7][8]The carbons of the fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. |

| ¹⁹F NMR | A single resonance in the aromatic region. | Confirms the presence of the single fluorine atom on the phenyl ring. |

| IR (cm⁻¹) | ~3100 (Ar C-H), ~1610 (C=N), ~1580 (Ar C=C), ~1450 (C-O-C), ~1230 (C-F) | Characteristic stretching frequencies for the aromatic C-H, the C=N and C-O-C bonds of the oxadiazole ring, and the strong C-F bond. [9] |

| Mass Spec (EI) | m/z 178 (M⁺), 136 ([M-CH₂=C=O]⁺) | The molecular ion peak confirms the molecular weight. A potential fragmentation pattern is the loss of ketene. |

Physical Characterization

-

Appearance: Expected to be a white to off-white crystalline solid.

-

Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity. The exact value would be determined experimentally.

Conclusion

This guide has outlined an efficient and reliable pathway for the synthesis of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, a compound of significant interest in medicinal chemistry. The described method, based on the well-established reaction between an amidoxime and an acylating agent, is robust and scalable. [6][10]The comprehensive characterization plan, employing a suite of modern analytical techniques, provides a self-validating system to ensure the structural integrity and purity of the final product. The principles and protocols detailed herein offer a solid foundation for researchers engaged in the exploration and development of novel 1,2,4-oxadiazole-based therapeutic agents.

References

-

Benci, K., Mandić, L., & Suhina, T. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]

-

Nilsson, I., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie. Available at: [Link]

-

Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications. Available at: [Link]

- BenchChem. (2025). The Synthesis of 1,2,4-Oxadiazoles: A Journey from Discovery to Modern Methodologies. BenchChem.

-

Research J. Pharm. and Tech. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review. ProQuest. Available at: [Link]

-

Fokin, A. V. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Available at: [Link]

-

Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Medicinal Chemistry. Available at: [Link]

- Kumar, A. K., et al. 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. International Journal of Pharmaceutical Sciences Review and Research.

-

Yaseen, H. M., et al. (2021). Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. PubMed Central. Available at: [Link]

-

Necefoğlu, H., & Gümüş, S. (2010). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

-

ResearchGate. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

A Technical Guide to Novel Synthetic Routes for 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a bioisosteric replacement for amide and ester functionalities and its presence in numerous pharmacologically active compounds.[1][2][3] This guide provides an in-depth technical analysis of synthetic strategies for 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, a key analogue in drug discovery programs. We move beyond foundational methods to focus on novel, efficient, and scalable routes, including innovative one-pot procedures and alternative cyclization strategies. Each methodology is presented with a critical evaluation of its mechanistic underpinnings, experimental rationale, and practical advantages, offering researchers a comprehensive resource for the synthesis of this important molecular target.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The stability of the disubstituted 1,2,4-oxadiazole ring to metabolic degradation makes it an attractive scaffold in drug design.[5] Specifically, the target molecule, 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, combines this robust heterocycle with a fluorophenyl group—a common substituent used to enhance metabolic stability and binding affinity—and a methyl group, providing a fundamental structure for further elaboration in structure-activity relationship (SAR) studies. This guide explores the evolution of its synthesis from classical multi-step procedures to modern, streamlined methodologies.

Foundational Synthetic Strategy: The Amidoxime Acylation-Cyclization Route

The most established and widely applied method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and an acylating agent.[2][6] This can be considered a [4+1] approach, where four atoms of the final ring are contributed by the amidoxime and one by the acylating agent.[6]

Mechanistic Rationale

This pathway proceeds in two discrete stages:

-

O-Acylation: The amidoxime, in this case, (Z)-N'-hydroxy-4-fluorobenzimidamide (4-fluorobenzamidoxime), reacts with an acylating agent like acetyl chloride or acetic anhydride. The nucleophilic hydroxyl group of the amidoxime attacks the electrophilic carbonyl carbon of the acylating agent to form an O-acylamidoxime intermediate.[7]

-

Cyclodehydration: The intermediate O-acylamidoxime undergoes thermal or base-catalyzed intramolecular cyclization. This step involves the nucleophilic attack of the amidic nitrogen onto the ester carbonyl, followed by the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole ring.[8]

The isolation of the O-acylamidoxime intermediate is often possible but can be circumvented in one-pot procedures, which significantly improves process efficiency.[2][9]

Caption: Classical two-step synthesis via an O-acylamidoxime intermediate.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol describes the synthesis via the isolation of the O-acylamidoxime intermediate, providing a reliable, albeit longer, method for obtaining a pure product.

Step 1: Synthesis of O-acetyl-4-fluorobenzamidoxime

-

Dissolve 4-fluorobenzamidoxime (10 mmol) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (50 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Add a non-nucleophilic base, such as triethylamine (12 mmol) or pyridine (12 mmol), to the solution to act as an acid scavenger.

-

Slowly add acetyl chloride (11 mmol) dropwise to the stirred solution. The choice of acetyl chloride as the acylating agent directly installs the required methyl group at the 5-position of the target oxadiazole.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the hydrochloride salt byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate.

Step 2: Cyclodehydration to 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

-

Dissolve the crude O-acylamidoxime from Step 1 in a high-boiling point solvent such as toluene or xylene (50 mL).

-

Heat the solution to reflux (typically 110-140 °C) for 4-8 hours. The thermal energy drives the intramolecular cyclization and dehydration.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole.

Novel One-Pot Methodologies for Enhanced Efficiency

The primary driver for developing novel synthetic routes is the improvement of efficiency, reduction of waste, and simplification of workup procedures. One-pot syntheses, which combine multiple reaction steps in a single reactor without isolating intermediates, are central to this effort.[9]

Rationale for One-Pot Syntheses

By avoiding the isolation and purification of the O-acylamidoxime intermediate, one-pot methods offer significant advantages:

-

Time and Resource Savings: Reduces overall reaction time and solvent usage.

-

Increased Yield: Minimizes material loss that occurs during isolation and transfer steps.

-

Process Simplification: Streamlines the workflow, making it more amenable to automation and scale-up.

K₃PO₄-Mediated One-Pot Synthesis from a Nitrile

A highly efficient modern approach begins directly from the corresponding nitrile, 4-fluorobenzonitrile. This method, mediated by potassium phosphate (K₃PO₄), integrates the formation of the amidoxime and its subsequent acylation and cyclization into a single seamless process.[10]

Causality Behind Component Choices:

-

4-Fluorobenzonitrile: A readily available and stable starting material.

-

Hydroxylamine Hydrochloride: The source of the H₂N-OH moiety for converting the nitrile to an amidoxime.

-

Potassium Phosphate (K₃PO₄): Acts as an inexpensive and effective base. Its role is twofold: first, it facilitates the formation of the amidoxime from the nitrile and hydroxylamine. Second, it promotes the subsequent cyclodehydration of the in-situ formed O-acylamidoxime.[10]

-

Acetyl Chloride: Provides the C5-methyl group and the carbonyl for cyclization.

-

DMF (Dimethylformamide): A polar aprotic solvent capable of dissolving the reagents and facilitating the reaction at elevated temperatures.

Caption: Streamlined one-pot synthesis starting directly from the nitrile.

Detailed Experimental Protocol: K₃PO₄-Mediated Synthesis[10]

-

To a solution of 4-fluorobenzonitrile (10 mmol) and hydroxylamine hydrochloride (15 mmol) in DMF (30 mL), add potassium phosphate (K₃PO₄) (15 mmol).

-

Heat the mixture at 90 °C for approximately 45-60 minutes to ensure the complete conversion of the nitrile to the corresponding 4-fluorobenzamidoxime. Progress can be monitored by TLC.

-

After the initial step is complete, add acetyl chloride (12 mmol) to the same reaction vessel.

-

Increase the reaction temperature to 110 °C and maintain for 1-2 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole. This method often provides good to excellent yields.[10]

Superbase-Mediated Synthesis from Amidoximes and Esters

Another novel one-pot approach utilizes a superbase medium, such as NaOH/DMSO or t-BuOK/DMSO, to facilitate the reaction between an amidoxime and a carboxylic acid ester at room temperature.[1][11] This method is particularly valuable for synthesizing compounds with heat-sensitive functional groups.[12]

Rationale: The superbasic medium deprotonates the amidoxime, significantly increasing its nucleophilicity. This allows it to efficiently attack the less reactive carbonyl of an ester (e.g., methyl acetate or ethyl acetate), which is a milder and often more stable acylating agent than an acyl chloride. The reaction proceeds at ambient temperature, highlighting its efficiency and mildness.[1][11]

Alternative and Emerging Synthetic Routes

While amidoxime-based syntheses are dominant, other strategies offer unique advantages or access to different substitution patterns.

1,3-Dipolar Cycloaddition

This is a [3+2] cycloaddition reaction between a nitrile oxide and a nitrile.[1][6] To synthesize the target molecule, 4-fluorobenzonitrile oxide would react with acetonitrile.

-

Generation of Nitrile Oxide: 4-fluorobenzonitrile oxide is typically generated in-situ from the corresponding hydroximoyl chloride by treatment with a base.

-

Cycloaddition: The nitrile oxide then reacts with acetonitrile to form the 1,2,4-oxadiazole ring.

While conceptually straightforward, this method can be limited by the reactivity of the nitrile dipolarophile and the potential for the nitrile oxide to dimerize, leading to byproducts.[1]

Caption: The [3+2] 1,3-dipolar cycloaddition pathway.

Oxidative Cyclization Methods

Emerging routes involve the oxidative cyclization of precursors like N-acyl amidines or a cascade reaction from amidines and methylarenes.[12][13] For instance, a copper-catalyzed cascade reaction can form 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions.[12][13] These methods represent the cutting edge of synthetic design but may require more specialized catalysts and conditions compared to the more traditional routes.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as starting material availability, desired scale, required purity, and laboratory capabilities.

| Synthetic Route | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages/Challenges | Reference(s) |

| Classical Two-Step | 4-Fluorobenzamidoxime, Acetyl Chloride | Base (Pyridine/TEA), Heat | Reliable, high purity, well-established | Multi-step, time-consuming, requires intermediate isolation | [1][2] |

| One-Pot (from Nitrile) | 4-Fluorobenzonitrile, NH₂OH·HCl, Acetyl Chloride | K₃PO₄, DMF, 90-110 °C | Highly efficient, starts from simple materials, good yields | Requires elevated temperatures | [10] |

| One-Pot (Superbase) | 4-Fluorobenzamidoxime, Methyl Acetate | NaOH/DMSO or t-BuOK/DMSO, Room Temp. | Mild conditions (RT), suitable for sensitive substrates | Requires superbasic conditions, may have longer reaction times | [1][11] |

| 1,3-Dipolar Cycloaddition | 4-Fluorobenzaldoxime (for nitrile oxide), Acetonitrile | Base (for in-situ generation) | Alternative disconnection approach | Potential for nitrile oxide dimerization, variable yields | [1][6] |

Conclusion and Future Outlook

The synthesis of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole has evolved significantly, with modern one-pot methodologies offering substantial improvements in efficiency and practicality over classical two-step procedures. The K₃PO₄-mediated synthesis from 4-fluorobenzonitrile stands out as a particularly robust and scalable method for researchers in drug development. Future research will likely focus on further refining these processes through the development of novel catalytic systems, exploring continuous flow chemistry applications for safer scale-up, and expanding the scope of mild, room-temperature oxidative cyclizations. These advancements will continue to make the synthesis of this valuable heterocyclic scaffold more accessible, economical, and environmentally sustainable.

References

- Mild and Efficient One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Nitriles Medi

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central (PMC).

- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed Central (PMC).

- One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. SpringerLink.

- One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Taylor & Francis Online.

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic

- Synthesis of 1,2,4-oxadiazoles (a review).

- One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Using Catalytic System NaOH‒DMSO.

- General synthetic routes to access the 1,2,4-oxadiazole derivatives.

- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.

- A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences.

- QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE. CyberLeninka.

- Review of Synthesis of 1,3,4-Oxadiazole Derivatives.

- Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”.

- Biological activity of oxadiazole and thiadiazole deriv

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. chemintech.ru [chemintech.ru]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing the Molecule

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for ester and amide functionalities. This five-membered heterocycle, featuring one oxygen and two nitrogen atoms, is a common motif in compounds targeting a wide array of biological pathways. The specific molecule of interest, 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, combines this robust core with substituents that are critically important in drug design. The 4-fluorophenyl group is frequently employed to enhance metabolic stability and modulate electronic properties, potentially improving target affinity and pharmacokinetic profiles. The methyl group at the 5-position serves as a small, lipophilic handle that can influence solubility and binding interactions.

This guide provides a comprehensive analysis of the core physicochemical properties of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole. In the absence of extensive published experimental data for this specific isomer, we present a robust framework combining high-quality computational predictions with detailed, field-proven experimental protocols. This approach provides researchers with both a reliable starting profile for the molecule and the practical methodologies required to validate these properties in a laboratory setting.

Part 1: Molecular Identity and Computational Profile

Understanding a molecule begins with its fundamental identity and computationally predicted behavior. These parameters provide a critical baseline for experimental design and interpretation.

Molecular Structure and Identifiers

-

IUPAC Name: 3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole

-

Molecular Formula: C₉H₇FN₂O

-

Molecular Weight: 178.17 g/mol

-

Canonical SMILES: CC1=NOC(=N1)C2=CC=C(F)C=C2

-

PubChem CID: 148231261

Predicted Physicochemical Data Summary

The following table summarizes key physicochemical properties predicted by computational models, primarily sourced from its PubChem entry (CID 148231261). These values are instrumental for initial screening and hypothesis generation in a drug discovery cascade.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 178.17 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), suggesting potential for good membrane permeability. |

| XLogP3 | 2.2 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.[1] |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | Suggests good potential for oral bioavailability and CNS penetration (<90 Ų is a common guideline). |

| Hydrogen Bond Donors | 0 | The absence of donor groups reduces the potential for strong interactions with water, influencing solubility. |

| Hydrogen Bond Acceptors | 3 | The nitrogen and oxygen atoms of the oxadiazole ring can accept hydrogen bonds, aiding solubility. |

| Rotatable Bonds | 1 | Low rotational freedom suggests a conformationally rigid structure, which can be favorable for binding affinity. |

| Aqueous Solubility (logS) | -2.6 (Predicted) | Corresponds to a solubility of ~250 mg/L, classifying it as "sparingly soluble." |

| pKa (Most Basic) | -3.2 (Predicted) | The oxadiazole ring is a very weak base; the molecule is effectively neutral at physiological pH. |

Part 2: Experimental Determination of Core Properties

While computational data provides a valuable starting point, empirical validation is the gold standard. This section details the authoritative, step-by-step protocols for determining the critical physicochemical properties of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole.

Thermal Properties: Melting Point Determination

Causality: The melting point (Tm) is a fundamental indicator of a compound's purity and lattice energy. A sharp melting point is characteristic of a pure crystalline solid. Differential Scanning Calorimetry (DSC) is the preferred method as it provides not only the Tm but also the enthalpy of fusion (ΔHfus), offering deeper insight into the material's solid-state energetics.[2][3][4][5]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2–5 mg of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole into an aluminum DSC pan.[6] Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]

-

Thermal Program: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C). Program the instrument to ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 250 °C).[3][6]

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: The melting event will appear as an endothermic peak on the DSC thermogram. The temperature at the peak's apex is taken as the melting point (Tm). The integrated area of the peak corresponds to the enthalpy of fusion.[3]

Aqueous Solubility

Causality: Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poor solubility is a leading cause of failure in drug development.[7][8] A kinetic solubility assay is a high-throughput method used in early discovery to quickly assess a compound's dissolution tendency when introduced from a DMSO stock solution into an aqueous buffer, mimicking how compounds are often handled in biological assays.[7][8][9][10]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

-

Assay Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of ≤1%.[7][11]

-

Incubation: Seal the plate and shake at room temperature (e.g., 25 °C) for a defined period (e.g., 2 hours) to allow for dissolution and precipitation to reach a pseudo-equilibrium state.[8]

-

Separation of Undissolved Compound: Use a 96-well filter plate (e.g., 0.45 µm pore size) and apply a vacuum to separate the supernatant from any precipitated solid.

-

Quantification: Transfer the filtered supernatant to a UV-transparent 96-well plate. Measure the UV absorbance at the compound's λmax.

-

Concentration Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a DMSO/buffer mixture. The highest concentration that remains in solution is reported as the kinetic solubility.[9]

Lipophilicity: Partition Coefficient (logP)

Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (logP). It profoundly impacts absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the "gold standard" for logP determination, directly measuring the partitioning of a compound between n-octanol and water.[12][13][14][15]

Experimental Protocol: Shake-Flask Method for logP Determination

-

Phase Preparation: Prepare mutually saturated solvents by shaking equal volumes of n-octanol and water (or PBS, pH 7.4 for logD) for 24 hours. Allow the phases to separate completely.[12]

-

Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase at a concentration that will be detectable in both phases after partitioning.

-

Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous phase (e.g., a 1:1 ratio).

-

Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([C]oct) and aqueous ([C]aq) phases using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient using the formula: logP = log₁₀([C]oct / [C]aq) .[15]

Chemical Stability: Forced Degradation

Causality: Assessing a compound's intrinsic stability is crucial for determining its shelf-life and potential degradation pathways. Forced degradation studies expose the drug substance to harsh conditions (acid, base, oxidation, heat, light) to accelerate decomposition, as mandated by regulatory guidelines like ICH Q1A.[16][17] This helps in developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (unstressed) is kept at 4 °C in the dark.

-

Incubation: Incubate all samples for a defined period (e.g., 24-48 hours), periodically sampling to monitor the extent of degradation. The goal is to achieve 5-20% degradation.[18][16]

-

Neutralization: For acid and base samples, neutralize them before analysis.

-

Analysis: Analyze all samples (including the control) by a high-resolution separation technique, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (MS).

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation of the parent peak. The appearance of new peaks indicates the formation of degradation products. The PDA detector helps assess peak purity, ensuring the parent peak is not co-eluting with degradants.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. Differential scanning calorimetry [cureffi.org]

- 3. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 4. meetrajesh.com [meetrajesh.com]

- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. qualitest.ae [qualitest.ae]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. enamine.net [enamine.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. pharmtech.com [pharmtech.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of ¹H and ¹³C NMR for the structural elucidation of this specific heterocyclic compound. The guide emphasizes experimental design, data interpretation, and the causal relationships that govern the observed chemical shifts and coupling patterns.

Introduction

3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is a member of the 1,2,4-oxadiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural confirmation is a critical step in the synthesis and development of such molecules. High-resolution NMR spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in solution. This guide will provide a detailed protocol and interpretation of the ¹H and ¹³C NMR spectra, grounded in established principles of NMR theory and supported by literature precedents for analogous structures.

Molecular Structure and NMR-Active Nuclei

The molecular structure of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole contains several distinct chemical environments for both protons (¹H) and carbons (¹³C), making it well-suited for NMR analysis.

Figure 1: Molecular structure of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole.

Experimental Protocol: A Self-Validating Approach

The following protocol is designed to yield high-quality, reproducible NMR data. The inclusion of internal standards and specific acquisition parameters ensures the integrity of the results.

Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent solubilizing properties for many organic molecules and its single, well-defined residual solvent peak. The choice of solvent can influence chemical shifts; therefore, consistency is key for comparative studies.[1][2]

-

Concentration : Prepare a solution of approximately 5-10 mg of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable acquisition time on a modern NMR spectrometer.

-

Internal Standard : Add tetramethylsilane (TMS) to the NMR tube as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[3][4] TMS is chemically inert and its sharp singlet signal does not overlap with most analyte signals.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz (or higher) | 100 MHz (or higher) |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |

| Spectral Width | ~16 ppm | ~220 ppm |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay (d1) | 1-2 seconds | 2 seconds |

| Number of Scans | 8-16 | 1024-4096 (or more, as needed for S/N) |

| Referencing | TMS (δ 0.00) | TMS (δ 0.00) or CDCl₃ (δ 77.16) |

Causality Behind Experimental Choices:

-

A higher magnetic field strength (e.g., 500 MHz vs. 400 MHz) provides better signal dispersion and resolution, which is particularly useful for resolving complex coupling patterns in the aromatic region.

-

Proton decoupling in ¹³C NMR collapses multiplets into singlets, simplifying the spectrum and enhancing the signal-to-noise ratio.

-

The relaxation delay (d1) is crucial for quantitative ¹³C NMR but less critical for routine qualitative analysis. A 2-second delay is a good starting point to allow for sufficient relaxation of most carbon nuclei.

Figure 2: A generalized workflow for NMR-based structural elucidation.

Spectral Interpretation and Data Analysis

The predicted ¹H and ¹³C NMR data are based on established chemical shift ranges and the electronic effects of the substituents.[5][6]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons of the 4-fluorophenyl group.

-

Methyl Protons (-CH₃) : A sharp singlet is anticipated for the three equivalent protons of the methyl group attached to the C5 position of the oxadiazole ring. This signal is expected to appear in the upfield region, typically around δ 2.4-2.7 ppm . The exact chemical shift is influenced by the electron-withdrawing nature of the heterocyclic ring.

-

Aromatic Protons (4-Fluorophenyl group) : The 4-fluorophenyl group will exhibit a characteristic AA'BB' spin system due to the symmetry of the ring and the coupling to the ¹⁹F nucleus. This will appear as two sets of multiplets.

-

Protons ortho to the fluorine (H-3', H-5') : These protons are expected to appear as a triplet-like multiplet (a doublet of doublets) around δ 7.1-7.3 ppm . The coupling will be to the adjacent ortho protons (³JHH) and a weaker coupling to the fluorine atom (⁴JHF).

-

Protons meta to the fluorine (H-2', H-6') : These protons are adjacent to the oxadiazole ring and will be deshielded. They are expected to appear as a multiplet, often a doublet of doublets or a triplet of doublets, in the range of δ 8.0-8.2 ppm . The coupling will be to the adjacent ortho protons (³JHH) and a weaker coupling to the fluorine atom (⁵JHF).

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

-

Methyl Carbon (-CH₃) : The methyl carbon is expected to have a signal in the upfield region, typically around δ 10-15 ppm .

-

Oxadiazole Ring Carbons (C3 and C5) : These carbons are part of a heteroaromatic system and will be significantly deshielded. Based on literature for similar oxadiazoles, their signals are expected in the range of δ 160-180 ppm .[7][8][9] The C3 carbon, attached to the phenyl ring, and the C5 carbon, attached to the methyl group, will have distinct chemical shifts within this range.

-

4-Fluorophenyl Ring Carbons :

-

C1' (ipso-carbon attached to oxadiazole) : This quaternary carbon will show a signal around δ 120-125 ppm . Its intensity will be lower compared to the protonated carbons.

-

C2' and C6' : These carbons are ortho to the oxadiazole ring and will appear around δ 128-130 ppm .

-

C3' and C5' : These carbons are meta to the oxadiazole ring and ortho to the fluorine. They will exhibit a doublet due to coupling with the fluorine atom (²JCF) and are expected around δ 115-117 ppm .

-

C4' (ipso-carbon attached to fluorine) : This carbon will show a large one-bond coupling to the fluorine atom (¹JCF) and will be significantly deshielded, appearing as a doublet around δ 163-166 ppm .

-

Summary of Predicted NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| -CH₃ | ~2.5 | Singlet | 3H | ~12 |

| H-3', H-5' | ~7.2 | Multiplet (dd) | 2H | ~116 (d, ²JCF) |

| H-2', H-6' | ~8.1 | Multiplet (dd) | 2H | ~129 |

| C3 (Oxadiazole) | - | - | - | ~165-170 |

| C5 (Oxadiazole) | - | - | - | ~170-175 |

| C1' (ipso) | - | - | - | ~123 |

| C4' (ipso-F) | - | - | - | ~164 (d, ¹JCF) |

Conclusion

This technical guide provides a robust framework for the acquisition and interpretation of ¹H and ¹³C NMR data for 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole. By adhering to the detailed experimental protocol and utilizing the predictive spectral analysis provided, researchers can confidently verify the structure of this and related compounds. The principles of chemical shift theory, coupled with empirical data from analogous structures, form a self-validating system for structural elucidation, ensuring the scientific integrity of the findings.

References

-

Taylor & Francis Online. (n.d.). 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel 1,2,4-Oxadiazine Derivatives and the Substituent Effect study on 13C NMR spectra. Retrieved from [Link]

-

Semantic Scholar. (2010). Complete 1H and 13C NMR signal assignments and chemical shift calculations of four 1,2,4-oxadiazole-based light-emitting liquid crystals. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABAA Receptor-Positive Allosteric Modulators. Retrieved from [Link]

-

MDPI. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis and Screening of New[7][8][10]Oxadiazole,[1][7][10]Triazole, and[1][7][10]Triazolo[4,3-b][1][7][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid. Retrieved from [Link]

-

(n.d.). Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. Retrieved from [Link]

-

PubMed. (2021). 3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(p-Chlorophenyl)-5-[3-(o-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

mass spectrometry analysis of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

Introduction: The Analytical Imperative for Novel Heterocycles

The 1,2,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry, valued for its unique bioisosteric properties and its presence in a wide spectrum of biologically active compounds.[1] As drug development pipelines advance molecules like 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, the need for robust, unambiguous analytical characterization becomes paramount. Mass spectrometry (MS) stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight essential for regulatory compliance, quality control, and pharmacokinetic studies.[2][3][4]

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, from ionization source selection to the elucidation of complex fragmentation pathways, empowering researchers and drug development professionals to build and execute self-validating analytical systems.

Part 1: Analyte Characteristics & Physicochemical Properties

A foundational understanding of the analyte's properties is the first step in developing a robust MS method. 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is a small heterocyclic molecule. Its key properties, essential for MS analysis, are summarized below.

| Property | Value | Significance for MS Analysis |

| Molecular Formula | C₉H₇FN₂O | Determines the theoretical exact mass for High-Resolution Mass Spectrometry (HRMS) confirmation. |

| Monoisotopic Mass | 178.05424 Da | The precise, unfragmented mass used for accurate mass measurement and formula determination. |

| Average Molecular Weight | 178.17 g/mol | Used for calculating concentrations for sample preparation. |

| Structure | The arrangement of atoms dictates the fragmentation patterns observed in MS/MS experiments. | |

| Predicted Polarity | Moderately Polar | Influences the choice of chromatographic conditions (e.g., reversed-phase HPLC) and ionization technique (ESI is highly suitable). |

(Note: Physicochemical properties are calculated based on the chemical structure, as a specific PubChem entry for this exact compound was not identified. Structures of similar compounds can be found for reference.[5][6][7])

Part 2: The Core Workflow: An Experimental Blueprint

The successful analysis of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole by mass spectrometry follows a logical progression from sample introduction to data interpretation. This workflow is designed to ensure accurate mass identification, confirm elemental composition, and provide definitive structural elucidation.

Caption: High-level workflow for LC-MS/MS analysis.

Part 3: Ionization Technique Selection: ESI vs. EI

The choice of ionization technique is the most critical parameter in mass spectrometry, dictating whether the intact molecule or a pattern of fragments is initially generated.

Electrospray Ionization (ESI): The Preferred Method for Drug Development

Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions from a liquid solution into the gas phase with minimal internal energy, leaving the molecule intact.[8][9] This is the recommended approach for this analyte within a drug development context for several key reasons:

-

Preservation of the Molecular Ion: ESI produces a protonated molecule, [M+H]⁺, at m/z 179.0620. This intact precursor ion is essential for subsequent MS/MS experiments to probe the molecular structure.

-

LC-MS Compatibility: ESI is the standard interface for Liquid Chromatography (LC), allowing for the separation of the target analyte from impurities or metabolites before MS analysis.[10]

-

Sensitivity for Polar Molecules: The 1,2,4-oxadiazole core, with its nitrogen and oxygen atoms, has sufficient polarity to be efficiently protonated in the ESI source, leading to high sensitivity.[11] Small molecules are thought to ionize via the Ion Evaporation Model (IEM) in ESI.[12]

Electron Ionization (EI): The Classic Approach for Library Matching

Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons bombard the analyte, causing extensive and reproducible fragmentation.[13][14] While less common in modern LC-MS workflows for drug development, it has specific applications:

-

Structural Information: The fragmentation pattern is highly reproducible and characteristic of the molecule's structure.

-

Library Searchability: EI spectra can be searched against extensive databases like the NIST Mass Spectral Library for rapid identification of known compounds.[15][16][17]

-

Gas Chromatography (GC) Compatibility: EI is the standard ionization source for GC-MS, suitable for volatile and thermally stable compounds.

For 1,2,4-oxadiazole systems, EI-MS is well-documented and typically induces a characteristic retro-cycloaddition fragmentation, providing valuable structural clues.[18][19] However, for quantitative analysis and metabolite identification in complex matrices, ESI is superior.

Part 4: Deciphering the Code: Fragmentation Analysis by Tandem MS (MS/MS)

Tandem mass spectrometry is the definitive tool for structural elucidation. By selecting the protonated molecule ([M+H]⁺, m/z 179.06) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint." The fragmentation of 1,2,4-oxadiazoles is known to proceed through characteristic pathways, primarily involving the cleavage of the heterocyclic ring.[18]

Proposed Fragmentation Pathway

The fragmentation of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is initiated by the cleavage of the weakest bonds within the protonated oxadiazole ring. The primary pathways involve ring-opening and subsequent loss of neutral molecules.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. netpharmalab.es [netpharmalab.es]

- 3. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. skpharmteco.com [skpharmteco.com]

- 5. 5-(4-Fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | C15H11FN2O | CID 888120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | C9H7N3O3 | CID 540420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole | C11H11ClN2O | CID 2982302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. How Mass Spectrometry enhances GMP quality control with LC‑MS | AMSbiopharma [amsbiopharma.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Modeling the relative response factor of small molecules in positive electrospray ionization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06695B [pubs.rsc.org]

- 13. rroij.com [rroij.com]

- 14. The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 16. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]

- 17. diabloanalytical.com [diabloanalytical.com]

- 18. researchgate.net [researchgate.net]

- 19. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crystalline Architecture of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole: A Technical Guide to Synthesis, Characterization, and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, valued for its role as a bioisostere for amide and ester groups and its presence in a wide array of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of 3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole, a representative member of this important class of heterocycles. While an experimentally determined crystal structure is not publicly available as of the writing of this guide, we present a comprehensive approach to its structural elucidation. This document details a robust synthetic route, outlines standard characterization protocols, and provides a dual-methodology approach to understanding its three-dimensional structure: the established technique of single-crystal X-ray diffraction and the increasingly powerful method of ab initio crystal structure prediction. The predicted structural features are analyzed in detail, with a focus on the intermolecular interactions that govern the crystalline lattice. This guide serves as a practical framework for researchers engaged in the synthesis, characterization, and structural analysis of novel small molecules, particularly within the context of drug discovery and development.

The Significance of the 1,2,4-Oxadiazole Scaffold in Drug Discovery

The five-membered 1,2,4-oxadiazole ring has garnered considerable attention in the pharmaceutical sciences due to its unique physicochemical properties and its ability to engage in a variety of intermolecular interactions.[3][4] Its metabolic stability and capacity to act as a hydrogen bond acceptor, while not being a hydrogen bond donor, make it an attractive surrogate for more labile functional groups like esters and amides.[5] This has led to the incorporation of the 1,2,4-oxadiazole nucleus into a multitude of therapeutic agents with a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6] The fluorine substituent on the phenyl ring of the title compound is also of particular interest, as fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.

Synthesis and Characterization of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

A plausible and efficient synthesis of 3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole can be achieved through a one-pot reaction, a methodology that has been successfully applied to similar 3,5-disubstituted-1,2,4-oxadiazoles.[7]

Proposed Synthetic Protocol

The synthesis involves the condensation and cyclization of 4-fluorobenzamidoxime with an excess of a methylating agent, such as a methyl ester in the presence of a strong base.

Step-by-Step Protocol:

-

Preparation of the Reaction Mixture: To a solution of 4-fluorobenzamidoxime (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add a strong base like sodium hydroxide (NaOH) (2.0 eq).

-

Addition of the Methyl Source: To the stirred solution, add methyl acetate (excess, e.g., 10 eq), which serves as both a reactant and a solvent.

-

Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole.

Caption: Proposed synthetic workflow for 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole.

Spectroscopic and Physical Characterization

Following synthesis and purification, the identity and purity of the compound would be confirmed using a suite of standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the aromatic protons of the fluorophenyl group and a singlet for the methyl protons. |

| ¹³C NMR | Signals for the carbon atoms of the 1,2,4-oxadiazole ring, the fluorophenyl ring, and the methyl group. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₉H₇FN₂O. |

| FT-IR | Characteristic absorption bands for C=N, C-O, and C-F bonds. |

| Melting Point | A sharp melting point, indicative of high purity. |

Determination of the Three-Dimensional Structure

The precise arrangement of atoms in the solid state is critical for understanding a molecule's physicochemical properties. Here we outline two approaches to determine the crystal structure of 3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole.

The Experimental Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline compound.[8] The primary challenge often lies in growing a single crystal of sufficient size and quality.[9]

-

Crystal Growth:

-

Solvent Screening: A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, acetonitrile) is performed to identify a suitable solvent system in which the compound has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled.

-

-

-

Crystal Mounting and Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

The diffractometer collects a series of X-ray diffraction images as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to yield a set of structure factors.

-

The crystallographic phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An initial model of the molecule is built into the electron density map.

-

The model is refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, accurate crystal structure.

-

Caption: Workflow for experimental crystal structure determination via SC-XRD.

A Powerful Alternative: Ab Initio Crystal Structure Prediction (CSP)

In the absence of a suitable single crystal, or as a complementary approach, computational methods can be used to predict the most likely crystal structures.[2][4] CSP has become a valuable tool in materials science and pharmaceutical development for understanding polymorphism and guiding experimental efforts.[1][10]

-

Conformational Analysis: The first step is to identify all low-energy conformations of the isolated molecule. For 3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole, this would primarily involve rotation around the single bond connecting the phenyl and oxadiazole rings.

-

Crystal Packing Search: A search algorithm is used to generate a large number of plausible crystal packing arrangements for the low-energy conformers. This is typically done by considering common space groups for organic molecules.

-

Lattice Energy Minimization: The geometry of each generated crystal structure is optimized to find the local minimum on the lattice energy surface. This is often performed using force fields or, for higher accuracy, quantum mechanical methods.

-

Ranking of Predicted Structures: The optimized structures are ranked according to their calculated lattice energies. The structures with the lowest energies are considered the most likely to be experimentally observable.

Caption: Workflow for computational crystal structure prediction (CSP).

Predicted Crystal Structure and Intermolecular Interactions

Based on the principles of crystal engineering and analysis of related structures, we can anticipate the key structural features and intermolecular interactions that would define the crystal lattice of 3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole.

Molecular Geometry

The molecule is expected to be largely planar, with a small torsion angle between the planes of the fluorophenyl and oxadiazole rings.

| Parameter | Predicted Value Range |

| C-F bond length | ~1.35 Å |

| C-N bond lengths (oxadiazole) | ~1.30 - 1.38 Å |

| N-O bond length (oxadiazole) | ~1.42 Å |

| C-O bond length (oxadiazole) | ~1.33 Å |

| Phenyl-Oxadiazole Torsion Angle | 10 - 30° |

Intermolecular Interactions

The crystal packing will likely be dominated by a combination of weak non-covalent interactions:

-

C-H···N Hydrogen Bonds: The nitrogen atoms of the oxadiazole ring are potential hydrogen bond acceptors, and they could interact with aromatic C-H donors from neighboring molecules.

-

C-H···F Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor, interacting with methyl or aromatic C-H groups.

-

π-π Stacking: The aromatic fluorophenyl and oxadiazole rings are likely to engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

Halogen Bonding: While less common for fluorine, the possibility of C-F···O or C-F···N interactions cannot be entirely ruled out.

These interactions would likely lead to the formation of a densely packed, layered structure, which is common for planar aromatic molecules.

Implications for Drug Development

A thorough understanding of the crystal structure of a pharmaceutical compound is paramount for its successful development.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have profound effects on its solubility, dissolution rate, bioavailability, and stability. CSP can be instrumental in identifying potential polymorphs early in the development process.[2]

-

Formulation Development: Knowledge of the crystal packing and intermolecular interactions can guide the selection of excipients and the design of formulations with optimal stability and dissolution characteristics.

-

Intellectual Property: Novel crystalline forms of a drug substance can be patentable, making structural analysis a critical component of a company's intellectual property strategy.

Conclusion

While an experimental crystal structure for 3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole has yet to be reported, this guide demonstrates a comprehensive strategy for its structural elucidation. By combining robust synthetic methods, standard characterization techniques, and the powerful synergy of experimental (SC-XRD) and computational (CSP) approaches, a deep understanding of the solid-state structure of this and other novel compounds can be achieved. For researchers in drug discovery and materials science, this integrated approach is essential for accelerating the design and development of new molecules with tailored properties and functions.

References

[1] P. A. Golushko, et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. [Link] [2] A. Misquitta, et al. (2010). Computational prediction of organic crystal structures and polymorphism. Taylor & Francis Online. [Link] [3] D. H. Bowskill, et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 333-358. [Link] [4] T. Taniguchi & R. Fukasawa. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery, 2(5), 1435-1444. [Link] [5] S. K. G., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. [Link] [11] J. W. H. et al. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. Accounts of Materials Research, 2(5), 349-361. [Link] [10] J. P. G. et al. (2018). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. University of Southampton. [Link] [8] Excillum. Small molecule crystallography. [Link] [12] D. L. Dorset, et al. (1998). Electron Crystallography of Small Organic Molecules: Criteria for Data Collection and Strategies for Structure Solution. IUCr Journals, 31(4), 544-553. [Link] [9] J. P. Metherall, et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2491-2514. [Link] [13] PubChem. 3-(3-fluorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole. [Link] [7] A. Baykov, et al. (2017). A general one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and methyl esters in a superbasic medium. Synthesis, 49(10), 2169-2176. [14] M. A. El-Sayed, et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 223-241. [Link] [15] S. K. S., et al. (2005). Synthesis of Novel 3-(4-Acetyl-5H/Methyl-5-Substituted Phenyl-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)-2H-Chromen-2-ones as Potential Anticonvulsants. Acta Pharmaceutica Sciencia, 47(3), 157-165. [Link] [16] A. M. A., et al. (2022). Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. RSC Advances, 12(30), 19183-19194. [Link] [17] Y. L., et al. (2009). Synthesis, characterization and biological activities of 5-(4-fluorophenyl)-1, 3, 4-oxadiazol-2-yl-sulfanyl acetyl hydrazones. Chinese Journal of Organic Chemistry, 29(1), 123-128. [Link] [18] Y. L., et al. (2021). A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. Crystals, 11(11), 1385. [Link] [6] S. A. G., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega, 8(30), 27303-27320. [Link]

Sources

- 1. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. annualreviews.org [annualreviews.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. excillum.com [excillum.com]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Buy 3-(3-fluorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole (EVT-6715937) | 1112280-11-1 [evitachem.com]

- 14. jchemrev.com [jchemrev.com]

- 15. ptfarm.pl [ptfarm.pl]

- 16. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole: A Framework for Discovery

An In-Depth Technical Guide

Abstract

The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its bioisosteric properties and a broad spectrum of biological activities.[1] Derivatives of this core structure have been investigated for anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential.[2][3] This guide presents a comprehensive, multi-phase framework for the systematic biological activity screening of a specific derivative, 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole . As a Senior Application Scientist, this document moves beyond simple protocol listing to explain the causality behind experimental choices, embed self-validating systems within each protocol, and ground all claims in authoritative references. The workflow is designed for researchers, scientists, and drug development professionals, guiding them from initial computational predictions through primary in vitro screening to inform subsequent hit-to-lead optimization.

Introduction: The Scientific Premise

The 1,2,4-oxadiazole ring is considered a "privileged scaffold," frequently appearing in molecules with significant pharmacological properties.[1][4] Its utility often stems from its role as a bioisostere for amide and ester groups, which can enhance metabolic stability and improve pharmacokinetic profiles.[4] The specific molecule , 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, combines this potent core with two key substituents:

-

4-Fluorophenyl Group: The inclusion of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate electronic properties, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to biological targets.

-

Methyl Group: A small, simple alkyl group that can influence the molecule's steric profile and lipophilicity.

Given the established therapeutic potential of the 1,2,4-oxadiazole class, a broad and systematic screening approach is warranted to elucidate the unique biological profile of this specific derivative.[2][5]